molecular formula C10H9ClN2OS B1593307 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole CAS No. 845887-08-3

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Cat. No.: B1593307
CAS No.: 845887-08-3
M. Wt: 240.71 g/mol
InChI Key: ZJYKULKXAUPCTN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methylthio-substituted phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylthio)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used under mild conditions to replace the chlorine atom in the chloromethyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the oxadiazole ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

    Oxidation Products: Sulfoxides or sulfones are the major products formed from the oxidation of the methylthio group.

    Reduction Products: Amines or other reduced derivatives are formed from the reduction of the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of the chloromethyl and methylthio groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)phenol: This compound shares the methylthio-substituted phenyl group but lacks the oxadiazole ring and chloromethyl group.

    5-(Chloromethyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and chloromethyl group but lacks the methylthio-substituted phenyl group.

    3-(4-(Methylthio)phenyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and methylthio-substituted phenyl group but lacks the chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups. The presence of both the chloromethyl and methylthio groups attached to the oxadiazole ring imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKULKXAUPCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649656
Record name 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845887-08-3
Record name 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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